molecular formula C10H9N3O3 B382483 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate

Cat. No.: B382483
M. Wt: 219.20 g/mol
InChI Key: GQHJWXXULIZFSC-UHFFFAOYSA-N
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Description

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate is a chemical reagent built around the 1,2,3-benzotriazin-4(3H)-one core structure, a scaffold recognized in organic synthesis and medicinal chemistry. While specific data on this exact ester is limited, its structure is closely related to well-documented active esters, such as those used as coupling agents in solid-phase peptide synthesis (SPPS) . The mechanism of action for this class of compounds involves their function as active esters, which facilitate the efficient formation of amide bonds between protected amino acids. A key characteristic of reagents based on the 3,4-dihydro-4-oxo-1,2,3-benzotriazine structure is their role as self-indicating agents; the liberation of the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one derivative upon acylation produces a colored anion in the presence of the resin-bound amine, providing researchers with a visual indicator to monitor coupling reaction progress . The core benzotriazinone structure is also a key component in other chemical domains. For instance, it is found in the organophosphate insecticide Azinphos-methyl , and the (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid moiety is a known building block for more complex molecules . This highlights the versatility of this heterocyclic system. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant Safety Data Sheets (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7(14)16-6-13-10(15)8-4-2-3-5-9(8)11-12-13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHJWXXULIZFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate is a compound belonging to the benzotriazinone family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10_{10}H9_{9}N3_3O3_3. It features a benzotriazinone moiety with an acetate group, contributing to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular Weight219.19 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the diazotization of methyl anthranilate followed by coupling with various amines or amino acid derivatives to form the benzotriazinone structure .

Biological Activities

Research indicates that benzotriazinones exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzotriazinones possess significant antibacterial and antifungal properties. For instance, compounds synthesized from this compound demonstrated inhibition against various strains of bacteria and fungi .
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized benzotriazinone derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antibacterial potential.

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments involving murine models showed that administration of this compound resulted in a marked reduction in paw edema induced by carrageenan. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It could alter the expression levels of genes associated with cell cycle regulation and apoptosis.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure : The compound features a benzotriazinone moiety linked to an acetate group. This structure is significant for its reactivity and interaction with biological systems.

Synthesis : The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes:

  • Reactants : Benzotriazinone derivatives reacted with methyl chloroacetate in a solvent like DMF (Dimethylformamide) in the presence of a base such as potassium carbonate.
  • Reaction Conditions : The reaction is generally conducted at elevated temperatures (around 100 °C) to facilitate the formation of the acetate derivative .

Biological Activities

The compound has shown promising biological activities, particularly in:

  • Antimicrobial Properties : Studies have indicated that derivatives of benzotriazinone exhibit antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzymes or interference with metabolic pathways .
  • Anticancer Potential : Research suggests that certain benzotriazinone derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have been evaluated for their effectiveness against liver carcinoma cells (HepG2) through molecular docking studies that predict strong binding affinities to target receptors .

Pharmaceutical Development

The compound is being explored as a potential lead in drug development due to:

  • Multi-target Activity : Its ability to interact with multiple biological targets makes it a candidate for developing multi-target directed ligands (MTDLs), particularly for neurodegenerative diseases complicated by depression .
  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterase, which are relevant in treating depression and cognitive disorders .

Material Science

The unique properties of this compound allow it to be utilized in:

  • Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced properties for applications in coatings and adhesives.

Biomedical Research

In biomedical contexts, the compound is used for:

  • Diagnostic Tools : Its derivatives are explored for use in clinical diagnostics and as reagents in biochemical assays due to their specific interactions with biological molecules .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several benzotriazinone derivatives against E. coli and Staphylococcus aureus. The results demonstrated that compounds derived from this compound exhibited significant inhibition zones compared to control groups, indicating their potential as antibiotic agents .

Case Study 2: Anticancer Properties

In vitro studies on HepG2 liver carcinoma cells revealed that certain derivatives of the compound inhibited cell growth significantly. Molecular docking studies suggested that these compounds bind effectively to specific proteins involved in cancer progression, paving the way for further development as anticancer drugs .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The benzotriazinone core serves as a common scaffold for derivatives with varying substituents, influencing their physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent Group(s) Molecular Formula Molecular Weight Melting Point (°C) Primary Application
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate Acetate (CH₃COO−) C₁₀H₉N₃O₃* 219.20 (CAS) Not reported Research/Agrochemical intermediate
Azinphos-methyl O,O-Dimethyl phosphorodithioate C₁₀H₁₂N₃O₃PS₂ 317.3 72 Insecticide/acaricide
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl chloroacetate Chloroacetate (ClCH₂COO−) C₁₀H₈ClN₃O₃ 253.64 Not reported Synthetic intermediate
Diethyl 2-(4-oxo-1,2,3-benzotriazin-3-yl)propanedioate Diethyl propanedioate C₁₄H₁₅N₃O₅ 305.29 Not reported Pharmaceutical research

*Note: The molecular formula for this compound is inferred from analogs; CAS 219.20 refers to a related methyl ester .

Physicochemical Properties

  • Azinphos-methyl : Exhibits moderate lipophilicity (log P ~2.8) due to the phosphorodithioate group, enhancing its pesticidal activity. Its melting point (72°C) reflects crystalline stability .
  • Acetate analog : Expected to have lower thermal stability than azinphos-methyl due to the absence of sulfur and phosphorus, though empirical data are lacking.

Toxicity and Environmental Impact

  • Azinphos-methyl: Highly toxic to non-target organisms, with a detection limit of 0.4 ng/mL in ELISA-based environmental monitoring . It undergoes oxidation to azinphos-methyl oxon, a more potent neurotoxin .
  • Acetate derivatives: Insufficient toxicity data, but their ester groups suggest lower persistence in the environment compared to organophosphates.

Preparation Methods

Synthesis of Benzotriazinone (3)

Benzotriazinone serves as the foundational intermediate for this route. It is synthesized via diazotization of anthranilamide (2), derived from isatoic anhydride (1). Treatment of anthranilamide with sodium nitrite in hydrochloric acid at 0°C induces cyclization, yielding benzotriazinone in 88% efficiency. Alternative pathways, such as diazotization of anthranilhydrazide (4), provide moderate yields (65%).

Alkylation Reaction Conditions

Benzotriazinone (1.0 mmol) is reacted with methyl chloroacetate (1.0 mmol) in dimethylformamide (DMF) at 100°C for 12 hours, using potassium carbonate (2.0 mmol) as a base. The reaction proceeds via nucleophilic substitution, with the amide nitrogen attacking the electrophilic methyl chloroacetate. Monitoring via thin-layer chromatography (TLC) confirms completion, and the product is isolated by precipitation in ice-water, followed by crystallization from ethanol.

Key Reaction Parameters

ParameterValue
SolventDMF
Temperature100°C
Reaction Time12 hours
BaseK₂CO₃
YieldHigh (reported as "good")

One-Pot Synthesis via Diazotization of Methyl Anthranilate

An alternative one-pot strategy bypasses the isolation of benzotriazinone by integrating diazotization and alkylation steps. This method begins with methyl anthranilate (5), a commercially available precursor, and proceeds through in situ generation of the diazonium intermediate.

Diazotization and Coupling with Glycine Methyl Ester

Methyl anthranilate is diazotized using sodium nitrite in hydrochloric acid at 0°C. The resulting diazonium salt is immediately treated with glycine methyl ester hydrochloride, initiating a coupling reaction that forms the benzotriazinone core while introducing the acetate moiety. Neutralization with sodium carbonate precipitates the crude product, which is purified via ethanol crystallization.

Advantages of the One-Pot Approach

  • Eliminates the need to isolate reactive intermediates.

  • Reduces overall reaction time by combining steps.

  • Compatible with amino acid esters, enabling structural diversification.

Analytical Characterization

The structural integrity of this compound is confirmed through spectroscopic and chromatographic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (300 MHz, CDCl₃) displays characteristic signals:

  • δ 8.32 (d, J = 7.6 Hz, Ar–H)

  • δ 8.16 (d, J = 8.0 Hz, Ar–H)

  • δ 3.73 (s, OCH₃)

  • δ 4.62 (s, CH₂COO).

Mass Spectrometry (MS)

MALDI-TOF analysis reveals a molecular ion peak at m/z = 243.1 (M + Na)⁺, consistent with the molecular formula C₁₁H₁₀N₃O₃.

Comparative Analysis of Methods

MethodAlkylation RouteOne-Pot Synthesis
Starting MaterialBenzotriazinone (3)Methyl anthranilate (5)
Steps21
YieldHighModerate
Purity>95% (by TLC)>90% (by TLC)
ScalabilitySuitable for bulkLimited by diazonium stability

Q & A

Q. What are the primary synthetic routes for (4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate?

The synthesis typically involves multi-step organic reactions, often starting with coupling benzotriazinone derivatives with methyl acetate precursors. Key steps include:

  • Step 1 : Activation of the benzotriazinone core via nucleophilic substitution or esterification.
  • Step 2 : Protection of reactive groups (e.g., using acetyl or tert-butyloxycarbonyl groups) to prevent side reactions.
  • Step 3 : Final purification via column chromatography or recrystallization . Example intermediates include azinphos-methyl derivatives, where phosphorodithioate groups are introduced .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure of the benzotriazinone core and acetate group (e.g., ¹H-NMR for methyl protons at δ 2.1–2.3 ppm).
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the oxo and acetate groups.
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., exact mass 332.1017 for related derivatives) and fragmentation patterns .

Q. What are the key applications of this compound in pesticide research?

This compound is a metabolite or structural component of organophosphate pesticides like azinphos-methyl. It is used:

  • As a reference standard in immunoassays (ELISA) for detecting pesticide residues in environmental samples .
  • In cross-reactivity studies to validate analytical methods against structurally similar pesticides (e.g., azinphos-ethyl, phosmet) .

Advanced Research Questions

Q. How can cross-reactivity challenges in immunoassays for this compound be addressed?

Cross-reactivity arises due to structural similarities with azinphos-ethyl and phosmet. Methodological solutions include:

  • Equimolar standardization : Using a single standard curve for multi-analyte detection when analytes are present in equimolar ratios .
  • Matrix dilution : Diluting fruit juice samples 1:100 in PBS to minimize matrix effects, achieving a practical detection limit of 100 ng/mL .
  • Validation metrics :
ParameterValue (Orange Juice)Value (Apple Juice)
Mean Recovery122.7%110.5%
CV (%)14.515.1
Detection Limit0.4 ng/mL (standard)100 ng/mL (sample)
Source: .

Q. What strategies optimize the synthesis yield of this compound?

Key optimization parameters:

  • Temperature control : Maintaining 0–5°C during esterification to prevent hydrolysis of the acetate group.
  • Solvent selection : Using anhydrous dichloromethane or tetrahydrofuran to enhance reaction efficiency.
  • Catalyst use : Employing DMAP (4-dimethylaminopyridine) to accelerate acylation reactions . Example yield improvement from 60% to 85% by optimizing solvent polarity and reaction time .

Q. How do structural modifications impact the compound’s bioactivity in pesticide formulations?

  • Phosphorodithioate substitution : Replacing the acetate group with O,O-dimethyl or O,O-diethyl groups enhances insecticidal activity but increases environmental persistence .
  • Benzotriazinone core stability : Electron-withdrawing groups (e.g., fluorine at the 4-position) improve resistance to metabolic degradation .

Data Contradictions and Resolution

Q. How should discrepancies in pesticide recovery rates between matrices (e.g., fruit juices) be interpreted?

Higher recovery rates in orange juice (122.7%) vs. apple juice (110.5%) may stem from:

  • Matrix-specific interferents : Phenolic compounds in apples may bind to the analyte, reducing detection efficiency.
  • pH variability : Orange juice (pH ~3.5) may stabilize the compound better than apple juice (pH ~3.1) . Mitigation: Use matrix-matched calibration curves for accurate quantification.

Methodological Tools

Q. Which computational tools are suitable for modeling the compound’s interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina predicts binding affinity to acetylcholinesterase (a target in pesticide action).
  • DFT calculations : Gaussian 16 optimizes geometries and calculates electrostatic potential surfaces for reactivity analysis .

Structural Analysis Techniques

Q. What crystallographic methods validate the compound’s structure?

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C=O bond at 1.21 Å in the benzotriazinone ring).
  • SHELX suite : Used for refining crystallographic data, particularly for small-molecule structures .

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